2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide
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Overview
Description
The compound is part of a broader family of pyrazolo[3,4-d]pyrimidine derivatives, which have been explored for their potent biological activities, including antitumor properties. The chemical structure of these compounds allows for a variety of reactions and interactions, making them a significant subject of study in medicinal chemistry.
Synthesis Analysis
Synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves palladium-catalyzed C−C coupling reactions and can include steps such as reductive alkylation. A key synthetic approach involves coupling halo-substituted pyrazolo[3,4-d]pyrimidines with ethynylbenzoyl derivatives or similar compounds to achieve the desired product (Taylor & Patel, 1992).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including the specific compound , is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system. This core structure significantly influences the compound's physical and chemical properties. X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly used to elucidate the detailed molecular structure of these compounds.
Chemical Reactions and Properties
These derivatives undergo various chemical reactions, including cycloadditions and substitutions, which are crucial for modifying the chemical structure and tailoring the biological activity of the compounds. For instance, the introduction of different substituents at specific positions on the pyrazolo[3,4-d]pyrimidine ring can lead to compounds with varied biological activities (Rahmouni et al., 2014).
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-22(6-2)17(25)11-23-12-20-18-15(19(23)26)10-21-24(18)16-8-7-13(3)9-14(16)4/h7-10,12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZNACZZXMBVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide |
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